molecular formula C8H10Cl3NO4S B14183244 2,2,2-Trichloroethyl (2-oxocyclohex-3-en-1-yl)sulfamate CAS No. 917616-49-0

2,2,2-Trichloroethyl (2-oxocyclohex-3-en-1-yl)sulfamate

Cat. No.: B14183244
CAS No.: 917616-49-0
M. Wt: 322.6 g/mol
InChI Key: HGZYSPNHSWQXET-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl (2-oxocyclohex-3-en-1-yl)sulfamate is a chemical compound with the molecular formula C2H4Cl3NO3S. It is known for its unique structure, which includes a trichloroethyl group and a sulfamate group attached to a cyclohexenone ring. This compound is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroethyl (2-oxocyclohex-3-en-1-yl)sulfamate typically involves the reaction of 2,2,2-trichloroethanol with sulfamic acid in the presence of a dehydrating agent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl (2-oxocyclohex-3-en-1-yl)sulfamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trichloroethyl (2-oxocyclohex-3-en-1-yl)sulfamate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl (2-oxocyclohex-3-en-1-yl)sulfamate involves its interaction with specific molecular targets. The sulfamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloroethyl sulfamate
  • 2,2,2-Trichloroethoxysulfonamide
  • Sulfamic acid, 2,2,2-trichloroethyl ester

Uniqueness

2,2,2-Trichloroethyl (2-oxocyclohex-3-en-1-yl)sulfamate is unique due to its combination of a trichloroethyl group and a cyclohexenone ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

CAS No.

917616-49-0

Molecular Formula

C8H10Cl3NO4S

Molecular Weight

322.6 g/mol

IUPAC Name

2,2,2-trichloroethyl N-(2-oxocyclohex-3-en-1-yl)sulfamate

InChI

InChI=1S/C8H10Cl3NO4S/c9-8(10,11)5-16-17(14,15)12-6-3-1-2-4-7(6)13/h2,4,6,12H,1,3,5H2

InChI Key

HGZYSPNHSWQXET-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C=C1)NS(=O)(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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